molecular formula C14H19N3O4S2 B2837616 5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide CAS No. 1396554-93-0

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide

Cat. No.: B2837616
CAS No.: 1396554-93-0
M. Wt: 357.44
InChI Key: NPRQAQBJZNNYIM-UHFFFAOYSA-N
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Description

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide is a chemical compound with a unique structure that includes a thiazepane ring, a sulfamoylphenethyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that plays a crucial role in pH regulation in tumor cells. Overexpression of CA IX genes has been detected in many solid tumors .

Mode of Action

The compound is believed to interact with its target, CA IX, by inhibiting its activity . This inhibition can lead to a disruption in the pH regulation within tumor cells, potentially leading to a decrease in tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells, allowing them to survive and proliferate in hypoxic conditions. By inhibiting CA IX, the compound disrupts this pathway, potentially leading to a decrease in tumor growth .

Result of Action

The inhibition of CA IX by this compound can lead to a disruption in the pH regulation within tumor cells . This disruption can potentially lead to a decrease in tumor growth and proliferation . .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can impact the compound’s ability to inhibit CA IX . Additionally, factors such as the presence of other drugs or compounds, the patient’s overall health status, and genetic variations can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide typically involves the reaction of a thiazepane derivative with a sulfamoylphenethylamine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions are often optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with adjustments for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-methyl-2-oxo-N-(2-(4-sulfamoylphenyl)ethyl)-2,3-dihydro-1H-pyrrole-1-carboxamide: A related compound with a similar sulfamoylphenethyl group but different core structure.

    5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide: Another compound with a thiazolo[3,2-a]pyrimidine ring instead of a thiazepane ring.

Uniqueness

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide is unique due to its specific thiazepane ring structure, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c15-23(20,21)11-3-1-10(2-4-11)5-7-16-14(19)12-9-22-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRQAQBJZNNYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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